Bz-Dab(nbd)-awfpp-nle-NH2

描述

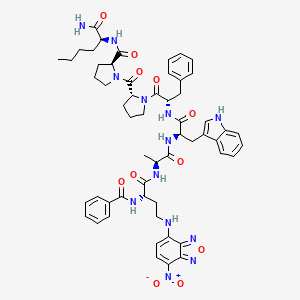

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a fluorescent NK2 antagonist.

常见问题

Q. Basic: What are the established protocols for synthesizing Bz-Dab(nbd)-awfpp-nle-NH₂, and how is structural confirmation achieved?

Methodological Answer:

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, with iterative deprotection and coupling steps for the Dab(nbd) (4-nitrobenz-2-oxa-1,3-diazole-modified diaminobutyric acid) moiety. Post-synthesis, purification via reversed-phase HPLC is critical to isolate the target compound. Structural confirmation requires:

- Mass spectrometry (MS): To verify molecular weight (e.g., MALDI-TOF or ESI-MS) .

- Multidimensional NMR: ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) to assign backbone and side-chain resonances, particularly for the NBD fluorophore and benzoyl (Bz) group .

- FT-IR: To confirm amide bond formation and nitro-group presence in Dab(nbd) .

Q. Basic: Which analytical methods are most reliable for assessing the purity and identity of Bz-Dab(nbd)-awfpp-nle-NH₂?

Methodological Answer:

- Reversed-phase HPLC: Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to assess purity (>95% recommended for biological assays) .

- Elemental analysis: Quantify C, H, N content to validate stoichiometry .

- Circular dichroism (CD): For chiral integrity, especially if the peptide contains non-natural amino acids like Nle (norleucine) .

- Fluorescence spectroscopy: To confirm Dab(nbd) functionality (excitation/emission at ~465/535 nm) .

Q. Advanced: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Variable selection: Test stability across pH (4.0–7.4), temperature (4°C–37°C), and redox environments (e.g., glutathione-rich buffers) .

- Time-course analysis: Use HPLC or LC-MS to quantify degradation products at intervals (0, 6, 12, 24 hours) .

- Protease susceptibility: Incubate with trypsin/chymotrypsin to assess peptide backbone resistance .

- Fluorescence quenching: Monitor Dab(nbd) signal loss to infer structural destabilization .

Q. Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

- Replication under standardized conditions: Control variables like buffer composition (e.g., TFA vs. formic acid in HPLC) and cell lines .

- Meta-analysis: Compare dose-response curves, assay endpoints (e.g., IC₅₀), and negative controls across studies .

- Orthogonal assays: Validate bioactivity using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional readouts .

- Batch-to-batch variability: Re-test activity with independently synthesized batches to rule out synthesis artifacts .

Q. Method Development: What strategies optimize the synthetic route for higher yields and scalability?

Methodological Answer:

- Design of experiments (DoE): Vary coupling reagents (e.g., HATU vs. PyBOP), reaction times, and temperatures to identify optimal conditions .

- Microwave-assisted synthesis: Accelerate slow coupling steps (e.g., sterically hindered residues) .

- Protecting group selection: Use orthogonal groups (e.g., Fmoc for Dab(nbd)) to minimize side reactions .

- In-line analytics: Implement LC-MS monitoring during SPPS to detect truncations early .

Q. Data Interpretation: How should researchers address unexpected spectral or functional data?

Methodological Answer:

- Artifact elimination: Re-run NMR/MS under fresh solvents to rule out contaminants (e.g., residual TFA) .

- Dynamic light scattering (DLS): Check for aggregation if bioactivity is inconsistent with monomeric peptide mass .

- Computational modeling: Use MD simulations to predict conformational changes affecting Dab(nbd) fluorescence .

- Isotopic labeling: Synthesize ¹⁵N/¹³C-labeled analogs to resolve ambiguous NMR peaks .

Q. Advanced: What methodologies validate the compound’s interaction with target proteins in complex biological matrices?

Methodological Answer:

- Pull-down assays: Use biotinylated analogs with streptavidin beads and Western blotting to identify binding partners .

- Microscale thermophoresis (MST): Measure binding affinity in serum-containing buffers to mimic physiological conditions .

- Cryo-EM/X-ray crystallography: For structural insights, co-crystallize the peptide with its target protein .

- Competitive FRET: Design a FRET-based assay using a labeled competitor peptide to quantify binding kinetics .

属性

CAS 编号 |

161238-74-0 |

|---|---|

分子式 |

C56H65N13O11 |

分子量 |

1096.2 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H65N13O11/c1-3-4-20-40(49(57)70)61-54(75)45-22-13-28-67(45)56(77)46-23-14-29-68(46)55(76)43(30-34-15-7-5-8-16-34)64-53(74)42(31-36-32-59-38-21-12-11-19-37(36)38)63-50(71)33(2)60-52(73)41(62-51(72)35-17-9-6-10-18-35)26-27-58-39-24-25-44(69(78)79)48-47(39)65-80-66-48/h5-12,15-19,21,24-25,32-33,40-43,45-46,58-59H,3-4,13-14,20,22-23,26-31H2,1-2H3,(H2,57,70)(H,60,73)(H,61,75)(H,62,72)(H,63,71)(H,64,74)/t33-,40-,41-,42+,43-,45-,46+/m0/s1 |

InChI 键 |

VOHGFGFPNNJOFE-GYCURRFDSA-N |

SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

手性 SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

规范 SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

外观 |

Solid powder |

Key on ui other cas no. |

161238-74-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XAWFPPX |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bz-Dab(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 Bz-Dab(NBD)-AWFPP-Nle-NH2 N-alpha-benzoyl-(gamma-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,4-diaminobutyryl)-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。